![molecular formula C15H16N2 B1356504 [2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine CAS No. 92083-17-5](/img/structure/B1356504.png)

[2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

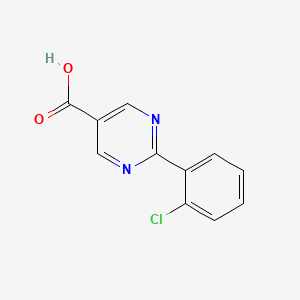

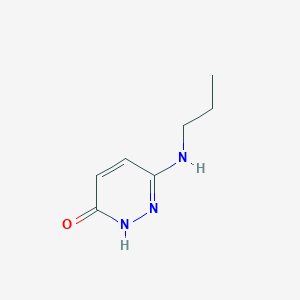

“[2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine” is a chemical compound with the formula C₁₅H₁₆N₂ . It is also known as Indoline, 1-Azaindan, 2,3-Dihydroindole, 2,3-Dihydro-1H-Indole, Dihydroindole, Indolene, and Indole, 2,3-dihydro- .

Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest due to their diverse biological activities . A novel series of 2-[(2,3-dihydro-1H-indol-1-yl)methyl]melatonin analogues has been prepared to probe the steric and electronic properties of the binding pocket of the MT (2) receptor .

Molecular Structure Analysis

The molecular structure of “[2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine” can be viewed using Java or Javascript . The molecular formula is C₁₇H₁₄N₃O₂Cl .

Chemical Reactions Analysis

Indole derivatives have been reported to have diverse pharmacological activities . The acetamide (6b) bearing an unsubstituted indoline moiety displayed an excellent binding affinity and selectivity toward the MT (2)-subtype .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 119.1638 . The yield is 89%, and the melting point is 211–213°C .

Scientific Research Applications

Synthesis and Chemical Properties

- The synthesis of structurally related compounds like (indol-2-yl)methanamines has been achieved with high enantiomeric excess using amino acid starting materials, coupled with a 9-phenyl-9-fluorenyl protecting group strategy. Conformational studies have been conducted to understand the stereochemical protecting properties of this group (Lood et al., 2015).

- New derivatives, such as (2,3-dihydro-1H-indol-5-ylmethyl)amine, have been synthesized, providing convenient intermediates for various disubstituted 1-(indolin-5-yl)methanamines, potentially useful for their pharmacological properties (Ogurtsov & Rakitin, 2021).

Antimicrobial Applications

- Certain 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine derivatives exhibit varying degrees of antibacterial and antifungal activities, highlighting their potential in antimicrobial applications (Visagaperumal et al., 2010).

Catalysis and Organic Synthesis

- Unsymmetrical NCN′ and PCN pincer palladacycles, derived from 1-(3-(Pyridin-2-yl)phenyl)methanamine, have shown good activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state, indicating their utility in synthetic chemistry (Roffe et al., 2016).

- The novel synthesis of benzofuran- and indol-2-yl-methanamine derivatives, starting from phenylacetic acid derivatives, has been reported, providing a straightforward synthetic procedure for generating a variety of substituted compounds (Schlosser et al., 2015).

Potential Anticancer Agents

- Indole-based small molecules, including 1-{1-methyl-2-[4-phenyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indol-3-yl}methanamine derivatives, have been synthesized and shown potential as anticancer agents through SIRT1 inhibition, demonstrating promising action in prostate hyperplasia animal models (Panathur et al., 2013).

Anticonvulsant Properties

- Schiff bases of 3-aminomethyl pyridine, including N-{(1H-indol-3-yl)methylene}(pyridin-3-yl) methanamine, have been synthesized and screened for anticonvulsant activity, with several compounds exhibiting seizures protection in various models (Pandey & Srivastava, 2011).

Mechanism of Action

Future Directions

Indole derivatives possess various biological activities, which have created interest among researchers to synthesize a variety of indole derivatives . The exploration of indole derivatives in drug discovery has rapidly yielded a vast array of biologically active compounds with broad therapeutic potential .

properties

IUPAC Name |

[2-(2,3-dihydroindol-1-yl)phenyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2/c16-11-13-6-2-4-8-15(13)17-10-9-12-5-1-3-7-14(12)17/h1-8H,9-11,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FATZZJYNNQYICP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C3=CC=CC=C3CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B1356421.png)

![C-{4-[N'-(4-Chloro-butylidene)-hydrazino]-phenyl}-N-methyl-methanesulfonamide](/img/structure/B1356428.png)

![2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1356445.png)